molecular formula C9F18O B3144710 Perfluorononanoyl fluoride CAS No. 558-95-2

Perfluorononanoyl fluoride

Cat. No. B3144710
CAS RN: 558-95-2
M. Wt: 466.07 g/mol
InChI Key: OLVCKTXXONYSKV-UHFFFAOYSA-N
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Description

Perfluorononanoyl fluoride is a heterocyclic organic compound with the molecular formula C9F18O. It has a molecular weight of 466.067 and an exact mass of 465.96600 .


Molecular Structure Analysis

Perfluorononanoyl fluoride has a molecular structure characterized by the strong bond between fluorine and carbon atoms . The sizes and structures of fluorous molecules, particularly the helical conformations of perfluoroalkyl segments and their phase separation in crystal lattices, have been analyzed .


Physical And Chemical Properties Analysis

Perfluorononanoyl fluoride is a liquid . The physical and chemical properties of fluorous compounds, including perfluorononanoyl fluoride, are influenced by the strong bond between fluorine and carbon atoms. This bond gives these compounds their distinct properties, providing strength, resilience, and durability .

Scientific Research Applications

Safety and Hazards

Perfluorononanoyl fluoride is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation . All PFAS chemistries, including perfluorononanoyl fluoride, have a wide variety of properties, uses, and health and safety profiles .

Future Directions

The future of perfluorononanoyl fluoride and similar compounds lies in addressing the challenges and opportunities associated with their use. There is a need for next-generation approaches aimed at minimizing environmental impact and enhancing biodegradability . There is also interest in exploring the applications of fluorinated compounds in various fields, including medical industry, tissue engineering, surgical sutures, surgical meshes, drug delivery, and implants . The US EPA and other agencies are also collaborating to investigate PFAS exposure science .

Mechanism of Action

Target of Action

Perfluorononanoyl fluoride is a type of perfluorinated compound (PFC) that primarily targets the fluoride ion receptors in various biological systems . The fluoride ions interact with these receptors, leading to a series of biochemical reactions .

Mode of Action

Perfluorononanoyl fluoride interacts with its targets through a process known as alkylation . This process involves the replacement of a hydrogen atom by a fluorine atom, resulting in the formation of a strong carbon-fluorine bond . This bond is extremely stable, making perfluorononanoyl fluoride resistant to biological degradation .

Biochemical Pathways

The primary biochemical pathway affected by perfluorononanoyl fluoride is the fluoride-ion addition to the carbonyl group of an acid anion . This reaction leads to the formation of perfluoroalkoxy anions . The equilibrium of this reaction is shifted to the left, favoring the formation of the original compounds .

Pharmacokinetics

The pharmacokinetics of perfluorononanoyl fluoride, like other PFCs, are governed by pH and storage in bone . The compound diffuses across cell membranes more easily in its hydrofluoric acid (HF) form than as a fluoride ion .

Result of Action

The result of perfluorononanoyl fluoride’s action is the formation of highly stable compounds due to the strong carbon-fluorine bonds . These compounds are resistant to biological degradation, leading to their persistence in the environment .

Action Environment

Environmental factors play a significant role in influencing the action, efficacy, and stability of perfluorononanoyl fluoride. The compound’s resistance to degradation makes it persist in the environment, leading to bioaccumulation and potential biomagnification . The presence of other chemicals in the environment, such as halogen-containing compounds, can also influence the compound’s reactivity .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9F18O/c10-1(28)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)27
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVCKTXXONYSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895554
Record name Heptadecafluorononanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluorononanoyl fluoride

CAS RN

558-95-2
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=558-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptadecafluorononanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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